![molecular formula C13H24N2O2 B171752 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine CAS No. 155778-83-9](/img/structure/B171752.png)

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

カタログ番号 B171752

CAS番号:

155778-83-9

分子量: 240.34 g/mol

InChIキー: AOKPRNQJOUPBTB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

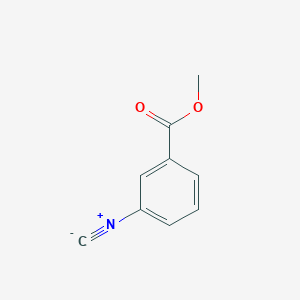

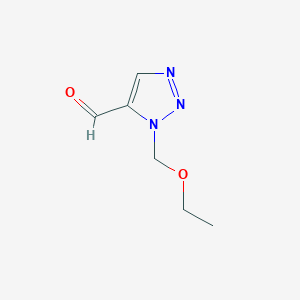

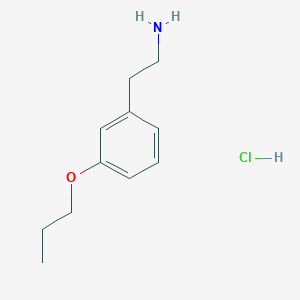

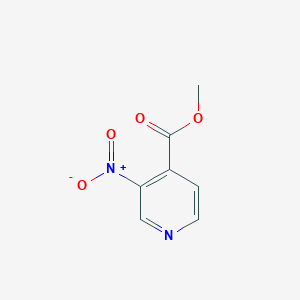

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine is a chemical compound with the molecular formula C13H24N2O2 . It is a derivative of 1,4-dioxaspiro[4.5]decane , which is a bicyclic compound containing a spiro junction between a cyclohexane ring and a 1,3-dioxolane ring .

Molecular Structure Analysis

The molecular structure of 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine can be inferred from its IUPAC name. The “1,4-dioxaspiro[4.5]decan-8-yl” part indicates a spiro compound where a piperazine ring is attached at the 8th position of the 1,4-dioxaspiro[4.5]decane structure . The “1-Methyl” part indicates a methyl group attached to one of the nitrogen atoms of the piperazine ring .特性

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-14-6-8-15(9-7-14)12-2-4-13(5-3-12)16-10-11-17-13/h12H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKPRNQJOUPBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2CCC3(CC2)OCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464084 | |

| Record name | 1-methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine | |

CAS RN |

155778-83-9 | |

| Record name | 1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-methylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155778-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

1-Methyl-piperazine (128.27 g, 105.90 ml, 1.28 mol) was added in one portion to a stirred and cooled (3° C.) solution of 1,4-dioxaspiro[4.5]decan-8-one (200.00 g, 1.28 mol) in 1,2-dichloroethane (2.0 L). Then glacial acetic acid (76.90 g, 73.31 ml, 1.28 mol) was added in one portion followed by solid NaBH(OAc)3 (379.97 g, 1.79 mol) portionwise over 20 min. The reaction was slowly allowed to warm to RT and was stirred overnight. The reaction was quenched by addition of 10% aqueous NaOH (3×450 mL) with stirring over a period of 25 min. An exotherm of ca. 10° C. was observed. The mixture was stirred for 30 min. The organic layer was separated. Aqueous layer was further extracted with CH2Cl2 (3×1 L). Brine (1000 mL) was added to the aqueous layer and extracted with EtOAc (2×1000 mL). The combined organic solutions were dried (MgSO4) and concentrated to afford 4 (305.00 g, 1.27 mol, 99.10% yield) as brown/orange oil. 1H NMR (400 MHz, CDCl3) δ 1.45-1.68 (m, 4H), 1.72-1.90 (m, 4H), 1.99 (s, 3H), 2.45 (s, 2H), 2.56-2.67 (m, 1H), 2.87 (bs, 6H), 3.86-3.95 (m, 4H).

Name

Yield

99.1%

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![N-[(1R,2R)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B171684.png)

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)

![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)

![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)